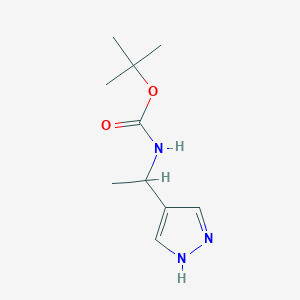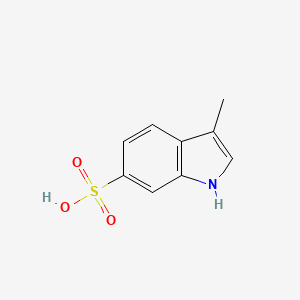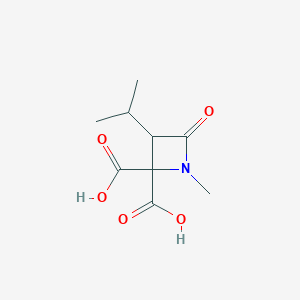![molecular formula C10H14N2O3 B11890266 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione CAS No. 67196-32-1](/img/structure/B11890266.png)
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a spiro compound characterized by a unique structure that includes a spiro junction between a cyclohexanone ring and a pyrimidine-trione ring . This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves the Diels-Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene (arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline . This reaction proceeds regioselectively and leads to the formation of the desired spiro compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis of terpenyl-substituted dioxaspiro-[5.5]undecane-1,5,9-triones by the l-proline catalyzed three-component Knoevenagel-Diels-Alder reaction of diterpenoid enone, aldehyde, and Meldrum’s acid has been proposed .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include primary amines, formaldehyde, and l-proline . The reactions typically occur under heating conditions in boiling ethanol .
Major Products: The major products formed from these reactions include 7-alkyl derivatives and other spirocyclic compounds .
Scientific Research Applications
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione has several scientific research applications. These compounds have been investigated for their potential as γ-aminobutyric acid type A receptor (GABAAR) antagonists . Additionally, the compound’s unique structure makes it a valuable tool in structural chemistry studies .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3,9-diazaspiro[5.5]undecane derivatives and 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones .
Uniqueness: What sets 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione apart is its specific substitution pattern and the presence of a methyl group at the 7th position, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
67196-32-1 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
11-methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-2-3-5-10(6)7(13)11-9(15)12-8(10)14/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
MOJQTXMYIYJFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)
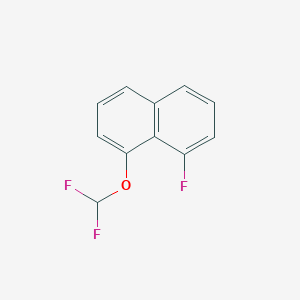
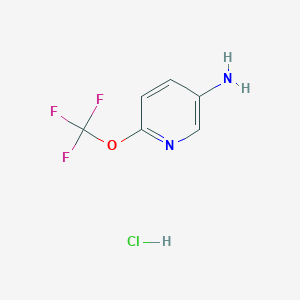
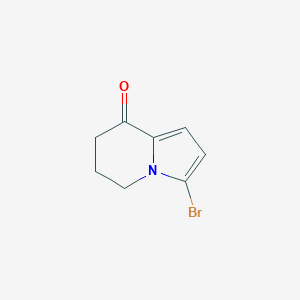
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)




